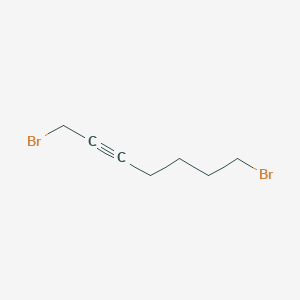
1,7-Dibromohept-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dibromohept-2-yne is an organic compound with the molecular formula C7H10Br2. It is a dibromoalkyne, characterized by the presence of two bromine atoms attached to a seven-carbon chain with a triple bond between the second and third carbon atoms. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dibromohept-2-yne can be synthesized through the bromination of hept-2-yne. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iodine or silver nitrate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at room temperature, yielding the desired dibromoalkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dibromohept-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alkenes or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1,7-Dibromohept-2-yne has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the development of liquid crystal compounds and photochromic dyes.
Pharmaceuticals: Investigated for its potential use in the synthesis of bioactive compounds.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 1,7-Dibromohept-2-yne involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triple bond also allows for interactions with metal ions and other reactive species, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dibromoheptane: Similar structure but lacks the triple bond, leading to different reactivity and applications.
1,7-Dibromo-2-heptyne: Another dibromoalkyne with similar properties but different positioning of the bromine atoms.
Uniqueness
1,7-Dibromohept-2-yne is unique due to the presence of both bromine atoms and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C7H10Br2 |
|---|---|
Molekulargewicht |
253.96 g/mol |
IUPAC-Name |
1,7-dibromohept-2-yne |
InChI |
InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7-9/h1-2,4,6-7H2 |
InChI-Schlüssel |
OHUXCMNUQIFJJL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)CC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13341227.png)
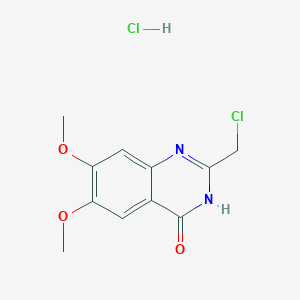
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
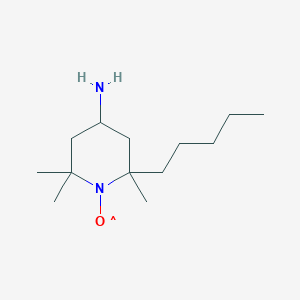
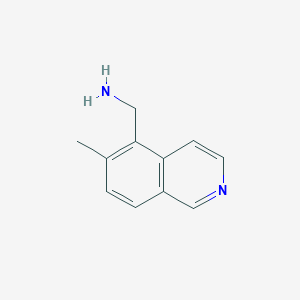
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
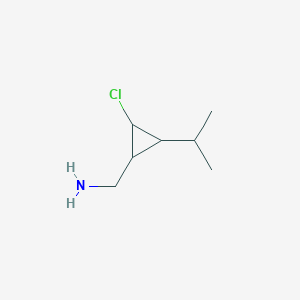

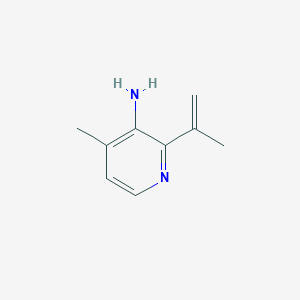
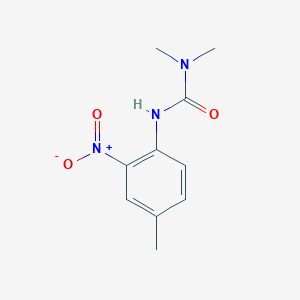
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)


![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)
